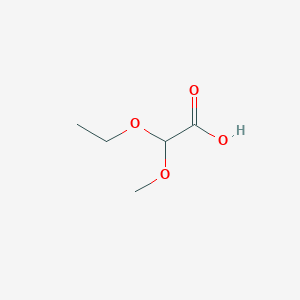
2-Cyclopentyl-6-methylisonicotinic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-6-methylisonicotinic acid hydrochloride is a chemical compound that belongs to the class of isonicotinic acid derivatives It is characterized by the presence of a cyclopentyl group and a methyl group attached to the isonicotinic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-6-methylisonicotinic acid hydrochloride typically involves the following steps:
Methylation: The addition of a methyl group to the 6-position of the isonicotinic acid.
Hydrochloride Formation: The final step involves converting the free acid to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopentyl-6-methylisonicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Cyclopentyl-6-methylisonicotinic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclopentyl-6-methylisonicotinic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinic Acid: A parent compound with similar structural features.
2-Cyclopentyl-6-methoxy-isonicotinic Acid: A derivative with a methoxy group instead of a methyl group.
Isoniazid: A well-known isonicotinic acid derivative used as an antibiotic.
Uniqueness
2-Cyclopentyl-6-methylisonicotinic acid hydrochloride is unique due to the presence of both cyclopentyl and methyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H16ClNO2 |
|---|---|
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
2-cyclopentyl-6-methylpyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-6-10(12(14)15)7-11(13-8)9-4-2-3-5-9;/h6-7,9H,2-5H2,1H3,(H,14,15);1H |
Clave InChI |
CVNNVGWXYCVDQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C2CCCC2)C(=O)O.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Benzyl-(4-bromo-2-nitro-phenyl)-amino]-ethanol](/img/structure/B8420072.png)

![3-[(2-Amino-5-chlorophenyl)amino]-1-propanol](/img/structure/B8420079.png)





![[5-(1-Methylethoxy)pyridin-2-yl]methyl acetate](/img/structure/B8420123.png)
![6,7-Dihydro-2H-pyrano[2,3-c]pyridazin-3(5H)-one](/img/structure/B8420133.png)


